Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a cyclopentyl group, and a dimethylamino phenyl group.
Preparation Methods
The synthesis of Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylamino Phenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction.
Final Esterification: The carboxylate group is introduced through an esterification reaction with an appropriate alcohol.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-
Properties
Molecular Formula |
C26H34N2O3 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H34N2O3/c1-16-22(25(30)31-19-8-6-7-9-19)23(17-10-12-18(13-11-17)28(4)5)24-20(27-16)14-26(2,3)15-21(24)29/h10-13,19,23,27H,6-9,14-15H2,1-5H3 |
InChI Key |
IHIFJMCQMGWFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OC4CCCC4 |
Origin of Product |
United States |
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